molecular formula C18H12ClF2NO3S B10971772 N-(4-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

N-(4-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

Cat. No.: B10971772
M. Wt: 395.8 g/mol
InChI Key: IHNRMOPRYXAERU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Chloro and Difluoromethoxy Groups: Chlorination and difluoromethoxylation are carried out using reagents such as thionyl chloride and difluoromethyl ether, respectively.

    Acetylation of the Phenyl Ring: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of benzothiophene are investigated for their potential as drugs. This compound could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, this compound might be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide depends on its interaction with molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide stands out due to the presence of both chloro and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its binding affinity to biological targets or alter its pharmacokinetic properties, making it a unique candidate for further research and development.

Properties

Molecular Formula

C18H12ClF2NO3S

Molecular Weight

395.8 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H12ClF2NO3S/c1-9(23)10-5-7-11(8-6-10)22-17(24)16-15(19)14-12(25-18(20)21)3-2-4-13(14)26-16/h2-8,18H,1H3,(H,22,24)

InChI Key

IHNRMOPRYXAERU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl

Origin of Product

United States

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